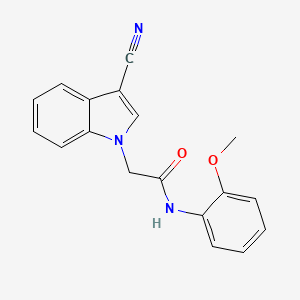
2-(3-cyano-1H-indol-1-yl)-N-(2-methoxyphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-cyano-1H-indol-1-yl)-N-(2-methoxyphenyl)acetamide, also known as CMI-977 or apafant, is a small molecule drug that has been extensively studied for its potential therapeutic applications. It belongs to the class of indole-based compounds and has been found to exhibit anti-inflammatory and immunomodulatory properties.
作用机制
The exact mechanism of action of 2-(3-cyano-1H-indol-1-yl)-N-(2-methoxyphenyl)acetamide is not fully understood, but it is thought to act by inhibiting the binding of the chemokine RANTES (regulated on activation, normal T cell expressed and secreted) to its receptor CCR5. This leads to a reduction in the recruitment of inflammatory cells to the site of inflammation, resulting in a decrease in inflammation.
Biochemical and Physiological Effects:
2-(3-cyano-1H-indol-1-yl)-N-(2-methoxyphenyl)acetamide has been found to exhibit anti-inflammatory and immunomodulatory properties. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-alpha, IL-1 beta, and IL-6. It has also been found to reduce the infiltration of inflammatory cells into the site of inflammation.
实验室实验的优点和局限性
One of the advantages of 2-(3-cyano-1H-indol-1-yl)-N-(2-methoxyphenyl)acetamide is its ability to selectively target the chemokine RANTES and its receptor CCR5, which are involved in the recruitment of inflammatory cells to the site of inflammation. This makes it a potentially effective therapeutic agent for the treatment of inflammatory diseases. However, one of the limitations of 2-(3-cyano-1H-indol-1-yl)-N-(2-methoxyphenyl)acetamide is its relatively low potency, which may limit its effectiveness in certain disease models.
未来方向
There are several future directions for the study of 2-(3-cyano-1H-indol-1-yl)-N-(2-methoxyphenyl)acetamide. One potential application is in the treatment of sepsis, where it has been shown to be effective in preclinical models. Further studies are needed to determine its potential efficacy in clinical trials. Another potential application is in the treatment of autoimmune diseases, where it has been shown to exhibit anti-inflammatory properties. Further studies are needed to determine its potential efficacy in these disease models. Additionally, further studies are needed to optimize the synthesis and potency of 2-(3-cyano-1H-indol-1-yl)-N-(2-methoxyphenyl)acetamide for potential therapeutic applications.
合成方法
The synthesis of 2-(3-cyano-1H-indol-1-yl)-N-(2-methoxyphenyl)acetamide involves a multi-step process that begins with the reaction of 2-nitrophenylacetic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 3-cyano-1H-indole in the presence of a base to yield the intermediate product. The final step involves the reaction of the intermediate with 2-methoxyaniline to form 2-(3-cyano-1H-indol-1-yl)-N-(2-methoxyphenyl)acetamide.
科学研究应用
2-(3-cyano-1H-indol-1-yl)-N-(2-methoxyphenyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory properties and has been tested in preclinical models of inflammatory diseases such as rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease. It has also been studied for its potential use in the treatment of sepsis, a life-threatening condition caused by an overwhelming immune response to infection.
属性
IUPAC Name |
2-(3-cyanoindol-1-yl)-N-(2-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2/c1-23-17-9-5-3-7-15(17)20-18(22)12-21-11-13(10-19)14-6-2-4-8-16(14)21/h2-9,11H,12H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCYFALLEHSECCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CN2C=C(C3=CC=CC=C32)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-chloro-N'-[1-(4-isopropylphenyl)propylidene]-2-phenyl-4-quinolinecarbohydrazide](/img/structure/B4983730.png)
![4-[2-(benzoylamino)-3-oxo-3-(1,3-thiazol-2-ylamino)-1-propen-1-yl]-2-methoxyphenyl acetate](/img/structure/B4983735.png)

![phenyl (3-acetyl-2-methyl-1-benzofuran-5-yl)[(3-nitrophenyl)sulfonyl]carbamate](/img/structure/B4983749.png)
![2-(1H-benzimidazol-2-ylthio)-N-dibenzo[b,d]furan-3-ylacetamide](/img/structure/B4983754.png)
![methyl 4-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]benzoate](/img/structure/B4983761.png)
![5-cyclohexyl-3-phenyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4983763.png)
![2-bromo-N-({[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4983768.png)
![N-{[2-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-2-propyn-1-ylcyclohexanamine](/img/structure/B4983770.png)
![N-[3-(aminosulfonyl)phenyl]-2-chloro-5-iodobenzamide](/img/structure/B4983782.png)
![N-(4-{[(2-chloro-5-nitrophenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B4983787.png)
![N-[2-(3,4-dichlorophenoxy)ethyl]-2-propen-1-amine](/img/structure/B4983804.png)
![3-bromo-N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide](/img/structure/B4983806.png)
![2-{4-methoxy-3-[(4-methyl-1-piperidinyl)sulfonyl]phenoxy}acetamide](/img/structure/B4983809.png)